N-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-5-4-6-12(9-11)19-17(24)14-10-16(23)22-15-8-3-2-7-13(15)20-18(22)21-14/h2-9,14H,10H2,1H3,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOBOOUUHYSWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 956184-41-1
- Molecular Formula : C18H16N4O2
- Molecular Weight : 320.35 g/mol
- Density : 1.41 g/cm³ (predicted)
- pKa : 12.46 (predicted)
Antitumor Activity
Recent studies have indicated that compounds with a benzimidazole core exhibit significant antitumor properties. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various cancer cell lines. In one study, compounds similar to this compound were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. Results demonstrated that these compounds could induce apoptosis and cell cycle arrest at the G1 phase .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes such as myeloperoxidase (MPO), which plays a role in oxidative stress and inflammation. Inhibiting MPO can reduce tissue damage associated with inflammatory diseases .
- Targeting Cancer Cell Pathways : The compound may interfere with signaling pathways critical for cancer cell survival and proliferation. Studies have shown that derivatives can modulate pathways related to apoptosis and cell cycle regulation .
Study 1: Anticancer Properties
In a study focused on synthesizing nitrogen heterocycles with potential anticancer activity, derivatives similar to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range .
Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory properties of benzimidazole derivatives. The study highlighted that certain compounds could effectively reduce inflammation markers in vitro and in vivo models by inhibiting MPO activity .
Comparative Analysis of Biological Activity
| Compound | Activity Type | Target Cell Line | IC50 Value |
|---|---|---|---|
| N-(3-methylphenyl)-4-oxo... | Antitumor | MCF-7 | Low μM |
| Benzimidazole Derivative A | Anti-inflammatory | RAW264.7 | Moderate μM |
| Benzimidazole Derivative B | Antitumor | HCC827 | 6.26 ± 0.33 μM |
Scientific Research Applications
Medicinal Chemistry
N-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide has been studied for its potential therapeutic effects. Research indicates that derivatives of this compound may possess:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties. This suggests potential applications in developing new antibiotics or antifungal agents.
- Analgesic Properties : Some derivatives have demonstrated strong analgesic effects in pharmacological screenings. This opens avenues for pain management therapies.
Pharmacological Research
The compound's structure allows it to interact with various biological targets. Research has indicated:
- Neuropharmacological Effects : Certain derivatives can inhibit amphetamine-induced hyperactivity and apomorphine stereotypy in animal models, suggesting potential applications in treating disorders like ADHD or schizophrenia.
Material Science
Due to its unique chemical structure, this compound can be utilized in:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties suitable for various industrial applications.
- Nanotechnology : Its unique features may enable the development of nanomaterials for use in electronics or drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
Case Study 2: Analgesic Activity
In a pharmacological study, derivatives of the compound were tested on animal models for their analgesic properties. Results showed a marked reduction in pain response compared to control groups, indicating the potential for developing new pain relief medications.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase molecular weight but may reduce solubility compared to electron-donating methyl groups . The 3-methylphenyl substituent in the target compound introduces steric hindrance distinct from para-substituted analogues.
- Regioselectivity: Reactions involving aminobenzimidazoles and maleimides can yield regioisomers (e.g., 9–12 in Scheme 3 of ), but the target compound’s regiochemistry is confirmed via ¹H/¹³C NMR in related analogues .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | DMF | 70–85% | |
| Catalyst | HCl/TCICA | 60–75% | |
| Temperature | 80–100°C (reflux) | 65–80% |
Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting spectral data be resolved?
Basic Research Focus
Standard characterization includes FT-IR (amide C=O stretch at ~1650 cm⁻¹), 1H/13C NMR (aromatic protons at δ 6.8–8.2 ppm, tetrahydropyrimidine protons at δ 2.5–4.0 ppm), and mass spectrometry (molecular ion peaks matching calculated masses) . For resolving contradictions:
Q. Table 2: Key Spectral Assignments
| Functional Group | FT-IR (cm⁻¹) | 1H NMR (δ, ppm) | Reference |
|---|---|---|---|
| Amide C=O | 1640–1680 | - | |
| Aromatic protons | - | 6.8–8.2 | |
| Tetrahydropyrimidine | - | 2.5–4.0 |
How do substituents on the phenyl ring influence physicochemical properties and bioactivity?
Basic Research Focus
Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and alter solubility, while bulky substituents (e.g., -OCH₃) may sterically hinder reactivity. shows that 4-chlorophenyl derivatives exhibit higher antimicrobial activity than unsubstituted analogs, likely due to increased lipophilicity .
Q. Table 3: Substituent Effects
| Substituent | Yield (%) | Bioactivity Trend | Reference |
|---|---|---|---|
| 4-Chlorophenyl | 70 | ↑ Antimicrobial | |
| 2,6-Difluorophenyl | 60 | Moderate activity | |
| 3-Methylphenyl | 65–75 | Baseline activity |
What mechanistic insights exist for the acid-catalyzed cyclocondensation step?
Advanced Research Focus
The reaction proceeds via a protonation-cyclization-dehydration pathway. suggests that DMF stabilizes intermediates through hydrogen bonding, lowering the activation energy . Computational studies (e.g., DFT) on similar systems reveal that electron-deficient aldehydes accelerate the rate-determining cyclization step .
How can computational modeling predict reactivity or biological target interactions?
Q. Advanced Research Focus
- Docking studies : Molecular docking with enzymes (e.g., kinases) identifies potential binding pockets. For example, the benzimidazole core may interact with ATP-binding sites .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs .
How should researchers address contradictions in spectral data or unexpected byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
